molecular formula C15H11NO3 B1210276 Furegrelate CAS No. 85666-24-6

Furegrelate

Cat. No. B1210276
CAS RN: 85666-24-6
M. Wt: 253.25 g/mol
InChI Key: VHWFITPGPFLBGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Furegrelate is a synthetic compound that cannot be synthesized by the human body . Several pathways were proposed for the synthesis of Furegrelate sodium salt and related compounds .


Molecular Structure Analysis

The molecular formula of Furegrelate is C15H11NO3 . It has a molar mass of 253.257 g·mol−1 .


Chemical Reactions Analysis

Furegrelate is known to have an inhibiting effect on the synthesis of Thromboxane A2 . This compound is known for platelet aggregation and vasoconstricting properties .


Physical And Chemical Properties Analysis

Furegrelate has a melting point of 229–230 °C (444–446 °F) . Its solubility in water is less than 15 mg/mL at 20 °C .

Scientific Research Applications

Enhancing Radiation Sensitivity in Glioma Cells

Furegrelate, as a specific inhibitor of thromboxane synthase, has been shown to significantly impact the sensitivity of human glioma cells to γ-radiation. It enhances the death response induced by γ-radiation in glioma cells in vitro and sensitizes experimental gliomas to radiation treatment in vivo. This suggests its potential utility in improving the efficacy of radiation therapy in treating gliomas (Schauff et al., 2009).

Modulating Prostanoid Formation in Ovariectomized Rats

In research involving ovariectomized rats, furegrelate demonstrated an ability to modulate the formation of various prostanoids, such as thromboxane A2 (TXA2), prostaglandin (PG) I2, and others. These findings are relevant in understanding how ovarian function influences the release of these substances, potentially impacting nitric oxide release and acetylcholine-induced relaxation in rat aorta (Martorell et al., 2009).

Investigating Effects on Pulmonary Arterial Hypertension in Neonatal Piglets

Furegrelate has been studied for its effects on the development of pulmonary arterial hypertension (PAH) in a neonatal piglet model. The study found that furegrelate, when administered orally, blunted the development of hypoxia-induced PAH by preserving the structural integrity of the pulmonary vasculature. This highlights its potential therapeutic effect in pediatric patients with PAH (Hirenallur-S et al., 2012).

Influence on Thromboxane A2 in Orchidectomized Rats

Furegrelate's role in influencing the release of thromboxane A2 (TXA2) and its effect on the electrical field stimulation-induced response was studied in orchidectomized rats. The research indicated that deprivation of endogenous male sex hormones increased non-endothelial TXA2 release and regulated the effect of endogenous TXA2 on the response through mechanisms involving the nitric oxide and prostaglandin I2 systems (del Campo et al., 2008).

Potential in Renal Function and Vascular Responses

The study of furegrelate on renal plasma flow after angiotensin II infusion in rats revealed that furegrelate attenuated renal vasoconstriction, presumably by enhancing the formation of vasodilator prostaglandins. This study highlights furegrelate's potential role in modulating renal function and vascular responses in physiological contexts (Kaushal & Wilson, 1990).

properties

IUPAC Name

5-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-15(18)14-8-12-7-10(3-4-13(12)19-14)6-11-2-1-5-16-9-11/h1-5,7-9H,6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWFITPGPFLBGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046960
Record name Furegrelate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furegrelate

CAS RN

85666-24-6
Record name Furegrelate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085666246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furegrelate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FUREGRELATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX4D9BZA6X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
485
Citations
DK Hirenallur-S, ND Detweiler… - Pulmonary …, 2012 - journals.sagepub.com
… the therapeutic effect of furegrelate sodium, a thromboxane … received the oral TxA 2 synthase inhibitor, furegrelate (3 mg/kg, 2 … furegrelate failed to show improved PVRI, but furegrelate …
Number of citations: 21 journals.sagepub.com
DB Lakings, JM Friis, CM Lunan, JT VanderLugt… - Pharmaceutical …, 1989 - Springer
Furegrelate sodium is a thromboxane synthetase inhibitor with potential for the treatment of various diseases including hypertension, thrombosis, and renal disorders. The absorption …
Number of citations: 1 link.springer.com
JS Mohrland, JTV Lugt, RR Gorman… - The Journal of Clinical …, 1989 - Wiley Online Library
Furegrelate sodium (U‐63,557A), a pyridine‐derivative thromboxane synthase inhibitor, was administered orally in single doses of 200 to 1600 mg to normal male subjects. Furegrelate …
Number of citations: 10 accp1.onlinelibrary.wiley.com
JS Mohrland, JT Vander Lugt, DB Lakings - European journal of clinical …, 1990 - Springer
Furegrelate sodium, a pyridinyl derivative thromboxane synthase inhibitor, was evaluated for its effects on thromboxane synthesis in normal volunteers after multiple dose administration…
Number of citations: 7 link.springer.com
DB Lakings, JM Friis - Journal of pharmaceutical sciences, 1985 - Elsevier
Analytical methods have been developed for the quantitative determination of furegrelate (1), a thromboxane synthetase inhibitor, in dog serum and urine specimens. The methods use …
Number of citations: 7 www.sciencedirect.com
S Pestel, A Nath, K Jungermann… - Biochemical …, 2003 - Elsevier
… , or the thromboxane synthase inhibitor furegrelate enhanced prostanoid release from … ), 24±6 fmol (ifetroban) and 21±6 fmol (furegrelate). PGD 2 in the medium was reduced to 39±7% …
Number of citations: 4 www.sciencedirect.com
JE Payne, M Langsfeld, M Joseph… - Australian and New …, 1991 - Wiley Online Library
… of 3 mg/kg and 30 mglkg of Furegrelate (Upjohn U63557A) daily in dogs, who … Furegrelate had no occlusions, compared with a 19% prevalence in 13 controls (P < 0.02). Furegrelate …
Number of citations: 2 onlinelibrary.wiley.com
TW Wilson, AH Badahman… - Clinical and Investigative …, 1993 - europepmc.org
… furegrelate or indomethacin did not affect furosemide-induced diuresis, but the combination of indomethacin, furegrelate… - 0.8, n = 6) after pretreatment with furegrelate. Pretreatment with …
Number of citations: 8 europepmc.org
A Martorell, A Sagredo, R Aras-López… - Cardiovascular …, 2009 - academic.oup.com
… groups, and furegrelate or SQ29,… furegrelate, TCP, or TCP plus furegrelate increased that release. In arteries from ovariectomized rats, NS-398, furegrelate, TCP, or TCP plus furegrelate …
Number of citations: 18 academic.oup.com
AK Schauff, EL Kim, J Leppert, R Nadrowitz… - Journal of neuro …, 2009 - Springer
… In this study, we examined the effects of furegrelate on the radio response in glioma cells. Our results demonstrate that treatment with the specific TXSA inhibitor furegrelate sensitizes …
Number of citations: 19 link.springer.com

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